molecular formula C8H11ClN4O B3235382 (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide CAS No. 1354009-16-7

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

Cat. No.: B3235382
CAS No.: 1354009-16-7
M. Wt: 214.65 g/mol
InChI Key: VVGLUORTCVTVIP-YFKPBYRVSA-N
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Description

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide is a chiral chemical building block of interest in medicinal chemistry research, particularly in the study of immunology and inflammatory processes. Its structure, featuring a 6-chloropyridazine group linked to a chiral amino acid derivative, is characteristic of scaffolds used to target Formyl Peptide Receptors (FPRs) . FPRs play an essential role in the regulation of endogenous inflammation and immunity, and synthetic small-molecule agonists are valuable tools for probing these pathways . Research into analogous pyridazinone-based compounds has shown they can act as potent FPR1-selective or dual FPR1/FPR2 agonists, inducing intracellular calcium flux and chemotaxis in human neutrophils . This suggests potential applications for this compound as a precursor or lead structure in developing novel immunomodulatory agents . The compound is provided with the stereochemistry defined as (S) at the alpha-carbon, which is critical for its specific interaction with biological targets. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses, or for human consumption. Refer to the SDS for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c1-5(10)8(14)11-4-6-2-3-7(9)13-12-6/h2-3,5H,4,10H2,1H3,(H,11,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGLUORTCVTVIP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=NN=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174337
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridazinyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354009-16-7
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridazinyl)methyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354009-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridazinyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-pyridazine

Biological Activity

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide, with a CAS number of 339016-18-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H11ClN4O
  • Molecular Weight : 228.67872 g/mol
  • Structural Characteristics : The compound features a pyridazine moiety substituted with a chlorine atom, which is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
Enzyme Inhibition May inhibit specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.
Cell Proliferation Influences cell proliferation rates in vitro, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Studies
    • A study evaluated the compound's effects on the viability of cancer cell lines such as MCF7 and A549. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations .
  • Enzyme Interaction
    • Research highlighted the compound's potential as a selective inhibitor of tissue kallikrein, which is relevant in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its role in inflammatory responses .
  • Mechanism Exploration
    • Mechanistic studies have shown that this compound may activate or inhibit various signaling pathways, including those involved in apoptosis and cell cycle regulation. This dual action can lead to enhanced therapeutic efficacy against malignancies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine/Pyridine-Based Analogues

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents/R-Groups Notable Features Source
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide C₉H₁₂ClN₅O 6-Cl, pyridazine core, (S)-aminopropionamide Chiral center, potential enzyme inhibition
(S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide C₁₃H₂₀N₄O₂ 6-OCH₃, cyclopropyl group Enhanced lipophilicity due to cyclopropyl
Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-(1-methylethyl)-, (2S)- C₁₂H₁₈ClN₃O 6-Cl, pyridine core, isopropyl group Steric hindrance from isopropyl substitution
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₃H₁₉ClN₂O₃ 6-Cl, picolinamide core, pivaloyl group Bulky tert-butyl substituent

Key Observations :

  • Core Heterocycle: Pyridazine (two adjacent nitrogen atoms) vs. Pyridazines generally exhibit higher polarity and metabolic stability .
  • The isopropyl group in introduces steric bulk, which may reduce binding affinity to compact active sites but improve pharmacokinetic properties.

Propionamide Derivatives with Varied Pharmacophores

Table 2: Functional Group Comparisons
Compound Name Biological Activity/Application Structural Distinction Reference
N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide DPP-IV inhibitor for type 2 diabetes Peptidomimetic backbone with hydroxy-pyrrolidine
2-Amino-N-(4-nitrophenyl)propionamide hydrochloride Substrate for protease assays Nitrophenyl group enhances UV detection
N-(6-chloro-5-iodopyridin-2-yl)pivalamide Intermediate in cross-coupling reactions Iodo and pivaloyl groups for stability

Research Findings :

  • Enzyme Inhibition : The DPP-IV inhibitor shares a propionamide backbone with the target compound but incorporates a hydroxy-pyrrolidine moiety critical for target engagement, highlighting the importance of secondary pharmacophores in activity .
  • Analytical Utility : The nitro group in facilitates spectrophotometric detection, whereas the target compound’s chloro-pyridazine core may limit such applications due to lower UV absorption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with a substitution reaction between 6-chloropyridazine-3-methanol and a protected (S)-2-aminopropionamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the methylene bridge. Deprotection of the amine group using acidic hydrolysis (e.g., HCl/EtOH) yields the final compound .
  • Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield while minimizing racemization. Monitor enantiomeric purity via chiral HPLC .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm >99% (S)-configuration .
  • NMR Spectroscopy : Analyze the coupling patterns in ¹H NMR (e.g., splitting of α-proton signals) to verify stereochemistry. ¹³C NMR can confirm the pyridazine ring substitution pattern .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a heavy atom derivative (e.g., PtCl₄) .

Q. How can researchers assess the compound’s preliminary interactions with biological targets?

  • Methodology :

  • Conduct surface plasmon resonance (SPR) to measure binding affinity (KD) against putative targets like enzymes or receptors.
  • Perform molecular docking simulations using software like AutoDock Vina to predict binding modes to active sites (e.g., pyridazine-recognizing domains) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across different in vitro assays be systematically addressed?

  • Methodology :

  • Assay Standardization : Compare results under varied conditions (e.g., pH, temperature, buffer composition) to identify critical variables. For example, bioactivity in kinase assays may differ in Tris vs. HEPES buffers due to metal ion chelation .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., racemized or hydrolyzed derivatives) that may interfere with activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data from multiple studies, accounting for assay sensitivity thresholds .

Q. What strategies enhance the compound’s stability in physiological conditions for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce acid-labile protecting groups (e.g., tert-butoxycarbonyl) to the amine to improve gastric stability.
  • Formulation Optimization : Encapsulate in PEGylated liposomes to reduce enzymatic degradation in serum, monitored via stability-indicating HPLC .

Q. How does stereochemistry at the α-carbon influence target selectivity and metabolic clearance?

  • Methodology :

  • Enantiomer Comparison : Synthesize both (S)- and (R)-forms and compare IC₅₀ values in target vs. off-target assays (e.g., cytochrome P450 inhibition).
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. The (S)-enantiomer may show slower clearance due to steric hindrance of oxidative enzymes .

Q. What advanced techniques are recommended for studying metabolic pathways in hepatic models?

  • Methodology :

  • Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate using mass spectrometry.
  • Cryopreserved Hepatocytes : Incubate the compound with human hepatocytes and identify phase I/II metabolites (e.g., glucuronidation at the pyridazine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

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